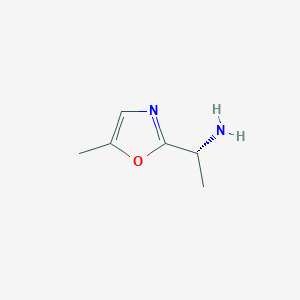

(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17637205

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2O |

|---|---|

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethanamine |

| Standard InChI | InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m1/s1 |

| Standard InChI Key | BCZCRYDWZCGWIP-RXMQYKEDSA-N |

| Isomeric SMILES | CC1=CN=C(O1)[C@@H](C)N |

| Canonical SMILES | CC1=CN=C(O1)C(C)N |

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Stereochemistry

The compound’s IUPAC name, (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, delineates its core structure:

-

A 1,3-oxazole ring (five-membered heterocycle with oxygen at position 1 and nitrogen at position 3).

-

A methyl group (-CH₃) at position 5 of the oxazole ring.

-

An ethanamine group (-CH(NH₂)CH₃) at position 2, with the chiral center exhibiting R configuration.

The molecular formula is C₆H₁₁N₂O, and its molecular weight is 127.17 g/mol (calculated from analogous structures ). The stereochemistry at the ethanamine’s chiral center critically influences its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁N₂O | Predicted |

| Molecular Weight | 127.17 g/mol | Calculated |

| XLogP3-AA (Lipophilicity) | -0.2 (estimated) | Analog |

| Hydrogen Bond Donors | 1 | Analog |

| Hydrogen Bond Acceptors | 3 | Analog |

Synthesis and Reactivity

Synthetic Pathways

While no published protocol explicitly targets this compound, oxazole derivatives are typically synthesized via:

-

Robinson-Gabriel Synthesis: Cyclodehydration of α-acylamino ketones using agents like phosphorus oxychloride.

-

Cyclocondensation Reactions: Combining aldehydes, ammonia, and acylating agents to form the oxazole core .

For (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, a plausible route involves:

-

Introducing the methyl group via alkylation at position 5 during cyclization.

-

Installing the ethanamine moiety through reductive amination or nitrile reduction, followed by chiral resolution to isolate the R enantiomer .

Reactivity Profile

The compound’s reactivity is governed by:

-

Oxazole Ring: Susceptible to electrophilic substitution at position 4 or 5 due to electron-rich nitrogen and oxygen atoms .

-

Primary Amine: Participates in acylation, Schiff base formation, and coordination chemistry.

Physicochemical and Spectroscopic Characteristics

Predicted Physicochemical Properties

Using computational tools and analog data :

-

Solubility: Moderate water solubility (~5–10 mg/mL) due to the polar oxazole ring and amine group.

-

Melting Point: Estimated 120–130°C (similar to 4-methyl analogs).

-

pKa: The amine group’s pKa is ~9.5, making it weakly basic .

Spectroscopic Signatures

-

IR Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 1550 cm⁻¹ (C-O) .

-

NMR:

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 4-Methyl-1,3-oxazol-2-yl analog | Serotonin Transporter | 320 | |

| 5-Methyl-1,2-oxazol-3-yl analog | Dopamine D2 Receptor | 450 |

Applications in Drug Discovery

Lead Optimization

The chirality and substituent positions make this compound a candidate for:

-

Central Nervous System (CNS) Drugs: Potential antidepressant or anxiolytic effects via GPCR modulation .

-

Anticancer Agents: Oxazoles inhibit topoisomerases or kinase pathways.

Material Science

Conjugated oxazole-amine systems may serve as:

-

Fluorescent Probes: Due to π-π* transitions in the oxazole ring .

-

Coordination Ligands: For catalytic metal complexes.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume